1-Hydroxy-1-(pyrrolidin-2-yl)propan-2-one
Description
Significance of Pyrrolidine-Containing Scaffolds in Organic Synthesis and Chemical Biology
The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a foundational scaffold in the fields of organic synthesis and chemical biology. researchgate.netebi.ac.uk This structure is a core component of numerous natural products, particularly alkaloids like nicotine (B1678760) and hygrine, as well as the proteinogenic amino acid proline. researchgate.netnih.gov Its prevalence in biologically active molecules has made it a privileged structure in drug discovery and development. researchgate.net
The significance of the pyrrolidine scaffold is enhanced by several key features:
Three-Dimensionality: As a saturated, non-planar ring, pyrrolidine provides a three-dimensional framework that is advantageous for exploring pharmacophore space and achieving specific interactions with biological targets like proteins. researchgate.netresearchgate.nettandfonline.com This contrasts with flat, aromatic systems and is a desirable trait in modern drug design. researchgate.net
Stereochemistry: The pyrrolidine ring can possess multiple stereogenic centers, leading to a variety of stereoisomers. researchgate.nettandfonline.com This stereochemical diversity is crucial, as different isomers of a molecule can exhibit vastly different biological profiles and potencies due to the chiral nature of their protein targets. researchgate.nettandfonline.com
Synthetic Versatility: The pyrrolidine nucleus serves as a versatile building block for chemists. researchgate.net It can be readily functionalized at various positions, allowing for the systematic modification of a molecule's properties, such as solubility, lipophilicity, and basicity, to optimize its pharmacological efficacy. researchgate.nettandfonline.com
These attributes have led to the incorporation of pyrrolidine scaffolds into a wide array of therapeutic agents, including anticancer, antiviral, anti-inflammatory, and antidiabetic compounds. researchgate.netresearchgate.netresearchgate.net Consequently, the development of new synthetic methods to create substituted pyrrolidines remains an active and important area of chemical research. ebi.ac.ukwikipedia.orgorganic-chemistry.org
Structural Classification and Contextualization within Pyrrolidine and Ketone Chemistry
1-Hydroxy-1-(pyrrolidin-2-yl)propan-2-one is a chiral molecule that integrates two key functional groups: a pyrrolidine ring and an α-hydroxy ketone chain. Structurally, it is classified as a 2-substituted pyrrolidine, where the substituent at the second carbon of the ring is a 1-hydroxypropan-2-one moiety.
The presence of the α-hydroxy ketone group (also known as an acyloin) is particularly significant. wikipedia.org This functional group consists of a hydroxyl group attached to the carbon atom adjacent to a carbonyl group. wikipedia.orgresearchgate.net α-Hydroxy ketones are valuable intermediates in organic synthesis and are found in various natural products. ebi.ac.ukresearchgate.net They can be synthesized through methods like the oxidation of ketones or the condensation of aldehydes. wikipedia.orgresearchgate.net Their chemical reactivity makes them useful precursors for creating other important structures, such as diols and amino alcohols. ebi.ac.uk
The combination of the basic nitrogen atom in the pyrrolidine ring and the dual functionality of the α-hydroxy ketone group defines the chemical character of this compound. This unique arrangement allows for a range of potential chemical transformations and biological interactions.
Below is a table summarizing the key chemical properties of the compound.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₃NO₂ | nih.gov |
| Molecular Weight | 143.18 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 208102-58-3 | nih.gov |
| Topological Polar Surface Area | 49.3 Ų | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 2 | nih.gov |
Overview of Current Research Trajectories Involving the Compound and its Direct Analogues
Current research involving this compound and its direct analogues is primarily focused on the synthesis of natural products and the exploration of their biological activities. This compound is a key structural element related to a class of pyrrolidine alkaloids.
A major research trajectory is the synthesis of alkaloids such as norhygrine and ruspolinone . researchgate.netresearchgate.net The core of norhygrine is 1-(pyrrolidin-2-yl)propan-2-one, the direct analogue of the title compound lacking the hydroxyl group. researchgate.netuni.lu A recent review highlights the significant advances made over the past decade in developing stereoselective methods for preparing norhygrine and its derivatives. researchgate.netresearchgate.net Synthetic strategies often involve building the pyrrolidine ring and then introducing the propanone side chain, for instance, through reactions with precursors like 2-hydroxy- or 2-ethoxypyrrolidines. researchgate.net
The research extends to exploring the bioactivity of these molecules and their synthetic derivatives. For example, specific derivatives of 1-(pyrrolidin-2-yl)propan-2-one, such as 1-[1-(4-methoxyphenyl)pyrrolidin-2-yl]propan-2-one, have been investigated for their ability to inhibit enzymes like Deoxyribonuclease I (DNase I). researchgate.net The broader α-hydroxy ketone functional group has also been a target of study, with various derivatives being evaluated as potential enzyme inhibitors, such as for urease. nih.gov
While the pharmacology of many of these natural alkaloids, including ruspolinone, remains largely underexplored, the synthetic efforts to access them and their analogues are robust. researchgate.net This research is driven by the potential for these scaffolds to serve as leads for new therapeutic agents, building on the established importance of the pyrrolidine ring in medicinal chemistry. researchgate.netnih.gov The synthesis of related pyridinyl α-hydroxyketones and their subsequent reactions are also an area of active investigation, further broadening the chemical space around this class of compounds. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
1-hydroxy-1-pyrrolidin-2-ylpropan-2-one |
InChI |
InChI=1S/C7H13NO2/c1-5(9)7(10)6-3-2-4-8-6/h6-8,10H,2-4H2,1H3 |
InChI Key |
LQPHEHSDKGPPIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1CCCN1)O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Organic Transformations of 1 Hydroxy 1 Pyrrolidin 2 Yl Propan 2 One
Cyclization and Ring-Forming Reactions Involving the Pyrrolidine (B122466) Moiety
The bifunctional nature of 1-hydroxy-1-(pyrrolidin-2-yl)propan-2-one, possessing both a nucleophilic nitrogen and electrophilic/nucleophilic centers on the side chain, makes it a candidate for intramolecular cyclization reactions. These reactions can lead to the formation of bicyclic systems, which are common scaffolds in alkaloids and other biologically active molecules.
One potential pathway involves the nucleophilic pyrrolidine nitrogen attacking the electrophilic carbonyl carbon of the propanone side chain. This intramolecular nucleophilic addition would result in the formation of a five- or six-membered heterocyclic ring fused to the pyrrolidine ring. The feasibility and outcome of such a reaction would depend on stereochemical factors and reaction conditions (e.g., acid or base catalysis).
Furthermore, derivatives of this compound can participate in powerful ring-forming reactions. For example, the pyrrolidine nitrogen is often used to form enamines with ketones. chemicalbook.com An enamine formed from a related system, the pyrrolidine enamine of 1-acetyl-3-oxopiperidine, has been shown to undergo electrophilic substitution and addition reactions, which are key steps in constructing more complex heterocyclic frameworks. acs.org Similarly, the Mannich reaction, which involves the aminoalkylation of a carbon acid, provides another route to generate new rings. In this reaction, a secondary amine like pyrrolidine reacts with an aldehyde to form an electrophilic Schiff base (iminium ion), which then reacts with an enolizable ketone. wikipedia.org Intramolecular versions of these reactions are powerful strategies for synthesizing bicyclic nitrogen-containing compounds.
Oxidation and Reduction Chemistry of Functional Groups
The presence of both a secondary alcohol and a ketone allows for a range of oxidation and reduction transformations. The challenge and synthetic utility often lie in achieving selectivity for one functional group over the other.
Oxidation of the Secondary Alcohol: The secondary hydroxyl group can be selectively oxidized to a 1,2-diketone. A variety of reagents can be employed for the α-hydroxylation of ketones or the oxidation of the alcohol portion of an α-hydroxy ketone. organic-chemistry.org Common methods include:
Swern Oxidation or Dess-Martin Periodinane (DMP): These are mild oxidation protocols that can convert the secondary alcohol to a ketone with minimal side reactions.
Iodine-based Catalysis: Using iodine (I₂) or N-bromosuccinimide (NBS) as a catalyst with dimethyl sulfoxide (DMSO) as the terminal oxidant provides an efficient method for the α-hydroxylation of carbonyls, which is conceptually related to the oxidation of the alcohol in the title compound. organic-chemistry.org
Oxone/Iodobenzene System: The oxidation of alkyl aryl ketones to α-hydroxyalkyl aryl ketones has been achieved using Oxone in the presence of a catalytic amount of iodobenzene, demonstrating a method for introducing or modifying this functional group. organic-chemistry.org
The reduction of the ketone carbonyl group in this compound would yield a 1,2-diol derivative. Since the molecule already contains a chiral center at the C-2 position of the pyrrolidine ring, the reduction of the ketone can lead to the formation of diastereomers. Stereocontrolled reduction aims to selectively produce one diastereomer over the other.
Diastereoselective Reduction: The existing stereocenter can direct the approach of the reducing agent to one face of the carbonyl group, leading to diastereoselectivity. This is known as substrate-controlled stereoselection.
Reagent-Controlled Reduction: Alternatively, chiral reducing agents can be used to achieve high levels of stereocontrol, regardless of the substrate's inherent preference. Common reducing agents and strategies include:
Hydride Reagents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common, non-selective reducing agents. youtube.com The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon. youtube.com
Bulky Hydride Reagents: More sterically demanding reagents, such as L-Selectride or K-Selectride, can offer higher diastereoselectivity by approaching the carbonyl from the less hindered face.
The choice of reagent and reaction conditions (temperature, solvent) is critical in controlling the stereochemical outcome of the reduction, allowing for the synthesis of specific diastereomers of the resulting diol.
Table 2: Summary of Potential Redox Reactions
| Functional Group | Transformation | Potential Reagents/Methods | Product Type |
| Secondary Alcohol | Oxidation | Swern, DMP, I₂/DMSO | 1,2-Diketone |
| Ketone | Reduction | NaBH₄, LiAlH₄, L-Selectride | 1,2-Diol |
Derivatization Strategies and Analog Generation for Structure-Activity Relationship Studies of this compound
The strategic derivatization of the lead compound, this compound, is a critical step in medicinal chemistry for the exploration of structure-activity relationships (SAR). These studies aim to identify key structural motifs responsible for biological activity and to optimize properties such as potency, selectivity, and pharmacokinetic profile. The primary sites for modification on this scaffold are the secondary amine of the pyrrolidine ring and, to a lesser extent, the hydroxyl and ketone functionalities of the propanone side chain.
Amide Bond Formation and N-Substitution Reactions
The secondary amine of the pyrrolidine ring offers a readily accessible handle for a variety of chemical transformations, most notably amide bond formation and N-substitution reactions. These modifications allow for the introduction of a wide array of functional groups, enabling a systematic investigation of the chemical space around this core structure.
Amide Bond Formation: The reaction of the pyrrolidine nitrogen with carboxylic acids to form an amide linkage is a cornerstone of analog synthesis. This transformation is typically achieved using a variety of coupling reagents that activate the carboxylic acid, facilitating its reaction with the amine. The choice of coupling reagent can be critical to ensure high yields and avoid side reactions.
Commonly employed coupling reagents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to minimize racemization and improve efficiency. Other phosphonium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also widely utilized for their high reactivity and ability to couple even challenging substrates.
A general reaction scheme for the amide bond formation is presented below:
Step 1: Activation of Carboxylic Acid: The carboxylic acid (R-COOH) reacts with the coupling reagent to form a highly reactive intermediate.
Step 2: Nucleophilic Attack: The secondary amine of this compound acts as a nucleophile, attacking the activated carbonyl carbon.
Step 3: Amide Formation: The tetrahedral intermediate collapses, eliminating the leaving group derived from the coupling reagent to yield the final N-acyl derivative.
This strategy allows for the introduction of a diverse range of "R" groups, including aliphatic, aromatic, and heterocyclic moieties, each probing different aspects of the target's binding pocket.
| Reagent Class | Specific Example(s) | Key Features |
| Carbodiimides | EDC, DCC | Widely used, cost-effective. Often requires an additive (e.g., HOBt). |
| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency, rapid reactions. |
| Uronium Salts | HATU, HBTU | Fast reaction rates, low epimerization. |
N-Substitution Reactions: Beyond acylation, the pyrrolidine nitrogen can undergo alkylation or arylation to introduce different functionalities. N-alkylation can be achieved by reacting the parent compound with alkyl halides (R-X, where X = Cl, Br, I) or other alkylating agents in the presence of a base to neutralize the resulting acid. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another powerful method for introducing substituted alkyl groups.
N-arylation can be more challenging but can be accomplished through methods like the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction with aryl halides or triflates. This allows for the introduction of a wide variety of substituted and unsubstituted aryl and heteroaryl rings directly onto the nitrogen atom.
| Reaction Type | Reagents | Type of Moiety Introduced |
| N-Alkylation | Alkyl halides, Base | Saturated and unsaturated alkyl chains |
| Reductive Amination | Aldehydes/Ketones, Reducing agent | Substituted alkyl groups |
| N-Arylation (Buchwald-Hartwig) | Aryl halides, Palladium catalyst, Base | Aryl and heteroaryl rings |
Introduction of Diverse Chemical Moieties onto the Pyrrolidine and Propanone Scaffolds
To further explore the SAR, chemical modifications are not limited to the pyrrolidine nitrogen. The pyrrolidine ring itself and the propanone side chain can also be functionalized, although these modifications often require more complex multi-step syntheses.
Modifications of the Pyrrolidine Ring: The introduction of substituents at other positions of the pyrrolidine ring (C3, C4, or C5) can significantly impact the molecule's conformation and its interaction with biological targets. These modifications often start from functionalized proline derivatives. For instance, using 3-hydroxyproline or 4-hydroxyproline as a starting material allows for the introduction of various groups at these positions through substitution or oxidation/reduction chemistry.
Modifications of the Propanone Scaffold: The propanone side chain offers two key points for modification: the hydroxyl group and the ketone. The hydroxyl group can be acylated to form esters or etherified. The ketone functionality can be reduced to a secondary alcohol, which introduces a new stereocenter, or it can be subjected to reactions such as the Wittig reaction to form alkenes, or reductive amination to introduce an amino group.
In a study investigating the deoxyribonuclease I (DNase I) inhibitory properties of 1-(pyrrolidin-2-yl)propan-2-one derivatives, several analogs with substitutions on the pyrrolidine nitrogen were synthesized and evaluated. nih.gov This research provides a concrete example of how the introduction of diverse chemical moieties can be used to probe SAR.
| Derivative | R Group on Pyrrolidine Nitrogen | IC50 (µM) for DNase I Inhibition nih.gov |
| 1 | 4-methoxyphenyl | 192.13 ± 16.95 |
| 2 | 3,4,5-trimethoxyphenyl | 132.62 ± 9.92 |
The data from this study indicates that the nature of the N-substituent on the pyrrolidine ring influences the inhibitory activity against DNase I. nih.gov The trimethoxyphenyl derivative showed greater potency than the monomethoxyphenyl derivative, suggesting that the electronic and steric properties of the aromatic ring play a role in the interaction with the enzyme's active site. nih.gov These findings underscore the importance of systematically exploring substitutions at this position to optimize biological activity.
Q & A
Q. What synthetic methodologies are commonly employed for 1-Hydroxy-1-(pyrrolidin-2-yl)propan-2-one, and how is structural confirmation achieved?
Methodological Answer:
- Synthetic Routes : The compound can be synthesized via conjugate addition reactions, such as those involving nitrochromenes and carbonyl compounds under basic conditions. For example, 1-Hydroxy-1-(3-nitrochroman-4-yl)propan-2-one (a structural analog) was prepared using a similar approach, yielding a product analyzed as a yellow oil .
- Structural Confirmation : Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR identify major and minor stereoisomers by distinct chemical shifts (e.g., δ 2.15–2.40 ppm for methyl groups in diastereomers) .
- IR and MS : Infrared spectroscopy confirms hydroxyl (≈3400 cm⁻¹) and carbonyl (≈1700 cm⁻¹) groups, while mass spectrometry provides molecular ion peaks (e.g., m/z 253 [M+H]⁺) .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Analysis : Multi-nuclear NMR (¹H, ¹³C, DEPT) resolves stereochemical ambiguities. For example, coupling constants (J values) in ¹H NMR distinguish axial/equatorial proton configurations in pyrrolidine rings .
- HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) monitors purity and separates isomers. Use C18 columns and gradients of acetonitrile/water for optimal resolution .
- IR and MS : Complement NMR data to confirm functional groups and molecular weight .
Advanced Research Questions
Q. How can stereochemical challenges during synthesis be systematically addressed?
Methodological Answer:
- Chiral Catalysts/Reagents : Use enantioselective catalysts (e.g., proline derivatives) to favor specific stereoisomers.
- Chromatographic Resolution : Employ chiral stationary phases (e.g., cellulose-based columns) to separate diastereomers. For example, the minor isomer in ¹H NMR (δ 1.75 ppm) may require preparative HPLC for isolation .
- Dynamic Kinetic Resolution : Optimize reaction conditions (pH, temperature) to shift equilibrium toward the desired isomer .
Q. How can computational tools like SHELXL refine the crystallographic analysis of this compound?
Methodological Answer:
Q. What green chemistry strategies enhance the synthesis of this compound?
Methodological Answer:
- Bio-Based Amine Donors : Replace traditional amines with L-alanine to reduce toxicity. L-alanine acts as a co-substrate in transaminase reactions, enabling high atom economy (≈90%) and recycling of byproducts like pyruvate .
- Solvent Optimization : Use water or ethanol instead of DCM/THF to minimize environmental impact.
- Catalytic Cascades : Design multi-enzyme systems to synthesize intermediates (e.g., (R)-3-OH-PAC) in a single pot, reducing purification steps .
Q. How can researchers mitigate hazards during experimental handling of this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .
- Waste Management : Neutralize acidic/basic byproducts before disposal. For example, quench reactions with dilute HCl/NaOH and adsorb residues on silica gel .
- Emergency Protocols : In case of inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes .
Q. How do researchers resolve discrepancies in spectral data interpretation (e.g., unexpected NMR peaks)?
Methodological Answer:
- Isomer Identification : Compare experimental ¹H NMR shifts with DFT-calculated spectra (e.g., Gaussian09) to assign stereoisomers .
- Variable-Temperature NMR : Heat samples to 50–60°C to coalesce split peaks caused by slow conformational exchange .
- Cross-Validation : Use HSQC/HMBC correlations to confirm assignments. For example, a carbonyl carbon (δ 210 ppm) should show HMBC coupling to adjacent protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
